[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound known for its potential applications in various scientific fields. This compound features a bromine atom, a chlorobenzoate group, and a hydrazinylidene linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 4-[(4-methylphenyl)methoxy]benzohydrazide under acidic conditions to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-[(4-methylphenyl)methoxy]benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydrazinylidene moiety can participate in redox reactions, potentially altering the compound’s electronic properties.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the hydrazinylidene moiety.
Reduction: Reduced forms of the hydrazinylidene moiety.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving hydrazone linkages.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent.
Diagnostic Tools: Use in imaging techniques due to its unique structural features.
Industry
Polymer Chemistry: Incorporation into polymers to enhance their properties.
Electronics: Potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism by which [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene moiety can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity. Additionally, the aromatic rings and halogen atoms can participate in π-π stacking and halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonyl]amino]benzoyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate: Similar structure but with a sulfonyl group instead of a methoxy group.
[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)sulfonyl]amino]benzoyl]hydrazinylidene]methyl]phenyl 2-methylbenzoate: Contains a chlorophenyl group and a methylbenzoate moiety.
Uniqueness
The unique combination of bromine, chlorine, and hydrazinylidene moieties in [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate imparts distinct chemical and biological properties
Properties
CAS No. |
769153-11-9 |
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Molecular Formula |
C29H22BrClN2O4 |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C29H22BrClN2O4/c1-19-6-8-20(9-7-19)18-36-24-13-10-21(11-14-24)28(34)33-32-17-22-16-23(30)12-15-27(22)37-29(35)25-4-2-3-5-26(25)31/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |
InChI Key |
WIELOHCUKSWVMI-VTNSRFBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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